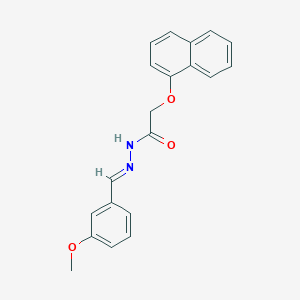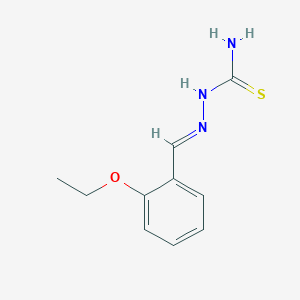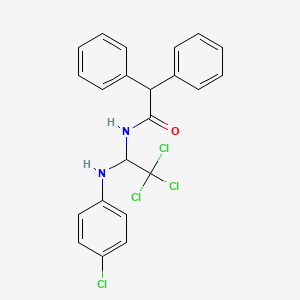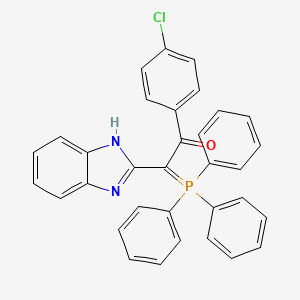![molecular formula C17H14Br2N4O2 B11988846 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N4O2 and a molecular weight of 466.135 g/mol . This compound is known for its unique chemical structure, which includes a benzimidazole ring, a propionic acid moiety, and a dibromo-hydroxy-benzylidene hydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves several steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with appropriate alkylating agents.
Introduction of Dibromo-Hydroxy-Benzylidene Hydrazide Group: This step involves the reaction of the benzimidazole-propionic acid intermediate with 3,5-dibromo-2-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions.
Análisis De Reacciones Químicas
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibromo-hydroxy-benzylidene hydrazide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3-ETHOXY-4-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound has an ethoxy group instead of dibromo groups, which may alter its chemical reactivity and biological activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound lacks the dibromo groups, which may affect its binding properties and overall activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE: This compound has a single bromo group, which may result in different chemical and biological properties compared to the dibromo derivative.
Propiedades
Fórmula molecular |
C17H14Br2N4O2 |
|---|---|
Peso molecular |
466.1 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H14Br2N4O2/c18-12-7-11(17(25)13(19)8-12)9-21-22-16(24)5-6-23-10-20-14-3-1-2-4-15(14)23/h1-4,7-10,25H,5-6H2,(H,22,24)/b21-9+ |
Clave InChI |
UVCQMULQKGVSQH-ZVBGSRNCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)



![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
